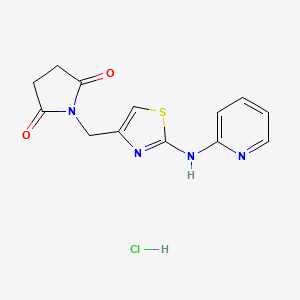

1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a Mannich base . It has been synthesized and characterized, and investigated as a corrosion inhibitor on mild steel (MS) in 1.0 M HCl . Thiazoles, which are part of this compound, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

The compound was synthesized and characterized as part of a study on its use as a corrosion inhibitor . The synthesis involved the use of weight loss, electrochemical experiments, and theoretical calculations . Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Molecular Structure Analysis

The molecular structure of this compound was analyzed using impedance spectra, which validated the decrease in the double-layer capacitance (Cdl) and increase in the charge-transfer resistance (RCT) of the corrosion process due to the addition of the inhibitor .Chemical Reactions Analysis

The compound has been studied for its inhibitive nature with predominant control of the cathodic reaction . Tafel polarization studies proved that the inhibitor has a mixed type inhibitive nature .Physical And Chemical Properties Analysis

The compound has been studied for its physical and chemical properties, particularly in relation to its use as a corrosion inhibitor . The calculated values of thermodynamic parameters predict the adsorption of the compound molecules on the MS surface was physical adsorption .科学的研究の応用

Chemical Synthesis and Molecular Structure

Research on thiazol-4-yl and pyridin-2-ylamino derivatives, similar to the compound , has shown significant chemical reactivity and versatility in synthesis. For instance, studies demonstrate the reactivity of 2-thiazolin-4-ones with electrophiles under both microwave irradiation and conventional conditions, leading to a variety of structurally diverse molecules (Al-Zaydi, 2010). These reactions expand the toolbox for synthesizing novel compounds with potential biological and pharmaceutical applications.

Antimicrobial and Antiproliferative Activities

Compounds incorporating thiazolidinedione and pyridine moieties have been evaluated for their biological activities, including antimicrobial and antiproliferative effects. For example, novel substituted pyridines and purines containing 2,4-thiazolidinedione showed promising results in hypoglycemic and hypolipidemic activity studies (Kim et al., 2004). Furthermore, new functionalized pyridine-linked thiazole derivatives have been synthesized and studied for their antiproliferative activity, demonstrating significant potential in cancer research (Alqahtani & Bayazeed, 2020).

Advanced Material Science Applications

The compound's structural features, particularly the presence of heterocyclic rings such as pyrrolidine-dione, thiazole, and pyridine, have been explored for applications in material science. For example, studies on piezochromism, acidochromism, and solvent-induced emission changes in D-π-A dihydropyridine derivatives highlight the potential of similar compounds for developing advanced materials with unique optical and electronic properties (Lei et al., 2016).

Computational Studies and Molecular Insights

Computational studies on Mannich bases, similar to the compound of interest, have provided valuable insights into their equilibrium geometry, vibrational spectra, and electronic structure, emphasizing their antioxidant activity. Such analyses help in understanding the molecular basis of the biological activities of these compounds and guiding the design of new molecules with enhanced properties (Boobalan et al., 2014).

特性

IUPAC Name |

1-[[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S.ClH/c18-11-4-5-12(19)17(11)7-9-8-20-13(15-9)16-10-3-1-2-6-14-10;/h1-3,6,8H,4-5,7H2,(H,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXREFGFVOTTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2611570.png)

![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)

![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)

![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)

![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)

![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)

![7-(Chloromethyl)benzo[b]thiophene](/img/structure/B2611592.png)